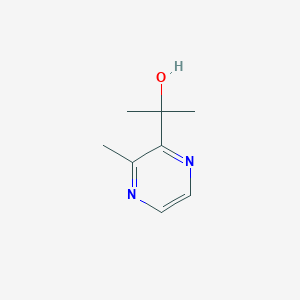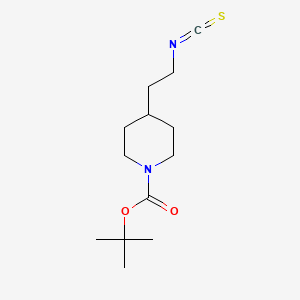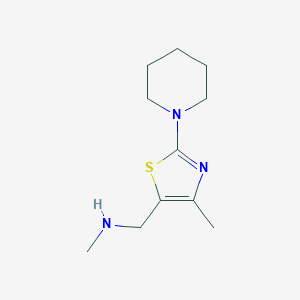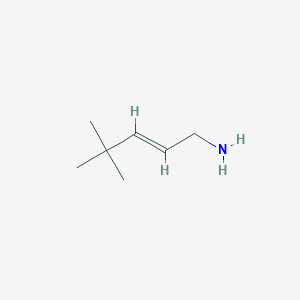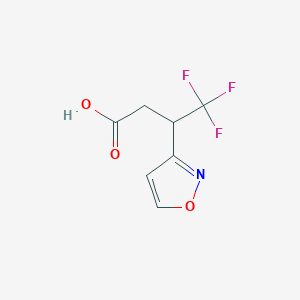
4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid is a chemical compound with the molecular formula C7H6F3NO3 and a molecular weight of 209.12 g/mol . This compound is characterized by the presence of trifluoromethyl and oxazole groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid typically involves the trifluoroacylation of oxazoles. This process can be carried out under various conditions, often requiring the use of specific reagents and catalysts to achieve the desired product . One common method involves the use of trifluoroacetic anhydride and oxazole derivatives in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective methods to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the oxazole ring can participate in hydrogen bonding and other interactions . These properties contribute to the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid
Uniqueness
4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid is unique due to its combination of trifluoromethyl and oxazole groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6F3NO3 |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)4(3-6(12)13)5-1-2-14-11-5/h1-2,4H,3H2,(H,12,13) |
InChI Key |
FJRZGUSLRMVAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


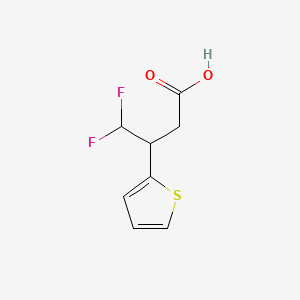


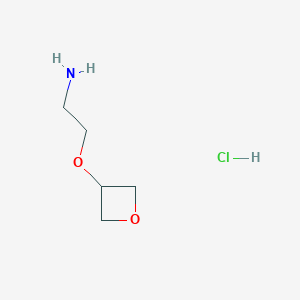
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
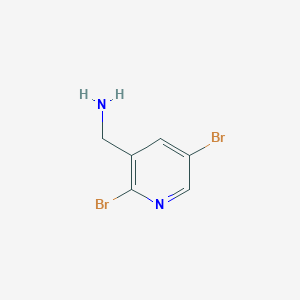
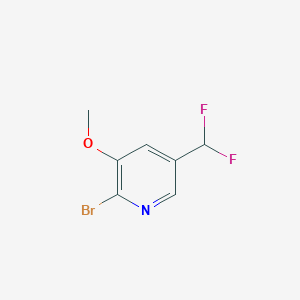
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)


